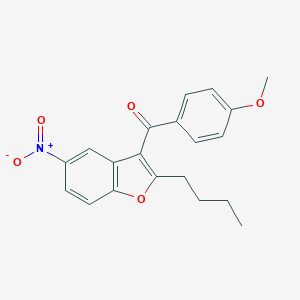

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

Vue d'ensemble

Description

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, also known as this compound, is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

- The compound has been involved in the synthesis of various pharmaceutical agents. For instance, a study explored the synthesis and antiestrogenic activity of related compounds, demonstrating their potent antiestrogenic activity by both oral and subcutaneous administration to rats and mice. This suggests a potential application in treatments targeting estrogen receptors (Jones et al., 1979).

Development of Selective Estrogen Receptor Modulators (SERMs)

- Another research study focused on the discovery and synthesis of novel, highly potent selective estrogen receptor modulators (SERMs). These compounds, including variations of the mentioned compound, showed promising estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterus, indicating potential therapeutic applications (Palkowitz et al., 1997).

Radiochemical Applications in Imaging

- A related compound was developed as a radioligand for imaging brain histamine subtype 3 (H3) receptors with positron emission tomography (PET). The study highlighted its favorable properties as a candidate PET radioligand, including high brain uptake and a high proportion of H3 receptor-specific signal, suggesting potential applications in neuroimaging (Bao et al., 2012).

Anti-inflammatory and Gastroprotective Research

- A study involving the synthesis of 1,3-diaryl propen-1-ones (chalcones) related to the compound revealed significant anti-inflammatory and gastroprotective activities. These findings indicate potential applications in treating inflammation and gastric ulcers (Okunrobo et al., 2006).

Neuroprotective Activity

- Research on antioxidant 8-alkylamino-1,4-benzoxazines related to the compound showed that these compounds prevented the fall in ATP levels caused by hypoxia in astrocytes and were powerful neuroprotective agents in a model of brain damage. This suggests potential applications in neuroprotection and treating conditions like cerebral palsy (Largeron et al., 2001).

Safety and Hazards

Mécanisme D'action

Target of Action

The compound, also known as “2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran”, is a key intermediate in the preparation of anti-arrhythmic drugs . .

Mode of Action

It is known to be a key intermediate in the synthesis of anti-arrhythmic drugs . Anti-arrhythmic drugs typically work by altering the electrical conduction system of the heart to slow the rapid heart rate associated with arrhythmias.

Biochemical Pathways

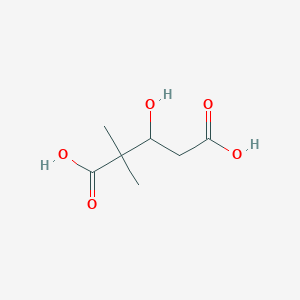

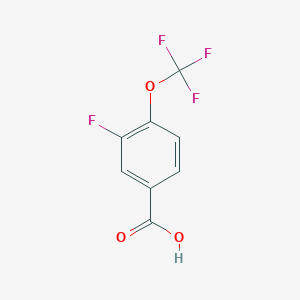

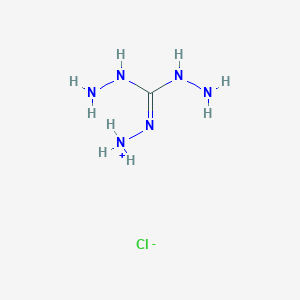

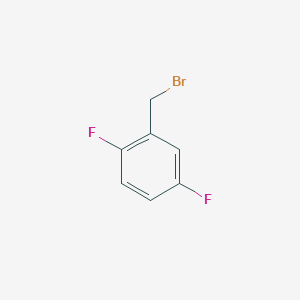

This compound then undergoes Friedel–Crafts acylation with 4-methoxybenzoyl chloride followed by deprotection of the methyl group .

Result of Action

As a key intermediate in the synthesis of anti-arrhythmic drugs, it likely contributes to the overall therapeutic effects of these drugs, which include slowing the heart rate and restoring normal heart rhythm .

Propriétés

IUPAC Name |

(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-3-4-5-18-19(20(22)13-6-9-15(25-2)10-7-13)16-12-14(21(23)24)8-11-17(16)26-18/h6-12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYALRXZJYXWYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626718 | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141627-42-1 | |

| Record name | 2-Butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141627-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, (2-butyl-5-nitro-3-benzofuranyl)(4-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.